ethyl N-(5-chloro-2-methoxyphenyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of ethyl N-(5-chloro-2-methoxyphenyl)carbamate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
5-chloro-2-methoxyaniline+ethyl chloroformate→ethyl N-(5-chloro-2-methoxyphenyl)carbamate+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to form the corresponding amine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl N-(5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .
Comparison with Similar Compounds
Ethyl N-(5-chloro-2-methoxyphenyl)carbamate can be compared with other carbamate compounds such as:
- Methyl N-(3-chloro-2-methoxyphenyl)carbamate
- 2-Isopropylphenyl N-(5-chloro-2-methoxyphenyl)carbamate
- 4-Methoxyphenyl N-(5-chloro-2-methoxyphenyl)carbamate
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the ethyl group and the 5-chloro-2-methoxyphenyl moiety in this compound contributes to its specific properties and uses .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl N-(5-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
CCOSBPRJSIJVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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